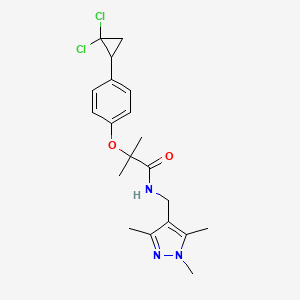
C20H25Cl2N3O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H25Cl2N3O2 is known as clebopride hydrochloride. It is a synthetic compound that belongs to the class of substituted benzamides. Clebopride hydrochloride is primarily used as a gastroprokinetic agent, which means it helps in enhancing gastrointestinal motility. This compound is often prescribed to treat conditions such as gastroesophageal reflux disease (GERD) and functional dyspepsia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clebopride hydrochloride involves several steps, starting from the appropriate substituted benzamide. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoic acid with an amine.
Chlorination: The benzamide core is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms.
Substitution Reactions: Subsequent substitution reactions are carried out to introduce the necessary functional groups, including the diethylaminoethyl group.
Final Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain clebopride hydrochloride in its pure form.
Industrial Production Methods
In industrial settings, the production of clebopride hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Clebopride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
Scientific Research Applications
Clebopride hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of substituted benzamides.
Biology: Investigated for its effects on gastrointestinal motility and its potential role in treating gastrointestinal disorders.
Medicine: Prescribed for the treatment of GERD, functional dyspepsia, and other gastrointestinal motility disorders.
Industry: Utilized in the pharmaceutical industry for the development of gastroprokinetic drugs.
Mechanism of Action
Clebopride hydrochloride exerts its effects by acting as a dopamine antagonist. It binds to dopamine receptors in the gastrointestinal tract, inhibiting the action of dopamine, which is known to slow down gastrointestinal motility. By blocking dopamine receptors, clebopride hydrochloride enhances the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract, thereby promoting motility.
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: Another substituted benzamide used as a gastroprokinetic agent.
Domperidone: A dopamine antagonist with similar applications in treating gastrointestinal disorders.
Cisapride: A gastroprokinetic agent that also enhances gastrointestinal motility.
Uniqueness
Clebopride hydrochloride is unique in its specific binding affinity to dopamine receptors and its efficacy in treating gastrointestinal motility disorders. Compared to other similar compounds, it has a distinct pharmacokinetic profile and fewer side effects, making it a preferred choice in certain clinical scenarios.
Properties
Molecular Formula |
C20H25Cl2N3O2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C20H25Cl2N3O2/c1-12-16(13(2)25(5)24-12)11-23-18(26)19(3,4)27-15-8-6-14(7-9-15)17-10-20(17,21)22/h6-9,17H,10-11H2,1-5H3,(H,23,26) |
InChI Key |
WXJILTXGPJYXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















